2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one
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Overview
Description
2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a chlorophenyl group and a methylamino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common method involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form an intermediate ketone. This intermediate is then brominated and subsequently reacted with methylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinones .
Scientific Research Applications
2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexanone, known for its anesthetic and analgesic properties.
Methoxetamine: A ketamine analog with similar dissociative effects.
Deschloroketamine: Another ketamine analog with distinct pharmacological properties.
Uniqueness
2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one is unique due to its pyrimidinone core, which differentiates it from other similar compounds like ketamine and its analogs. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-6-11(17)16-12(15-8)14-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKYOBTWXBLCJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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